molecular formula C15H23ClOS B14601706 4-Chloro-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-20-0

4-Chloro-2-[(octylsulfanyl)methyl]phenol

Cat. No.: B14601706
CAS No.: 61151-20-0
M. Wt: 286.9 g/mol
InChI Key: FKJAMZCMPXHEJA-UHFFFAOYSA-N
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Description

4-Chloro-2-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, an octylsulfanyl group, and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(octylsulfanyl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-methylphenol with an octylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or the octylsulfanyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or desulfurized products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(octylsulfanyl)methyl]phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes, leading to cytoplasmic leakage and cell death. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant properties.

    4-Chloro-2-methylphenol: Used in various industrial applications.

    Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antiseptic and disinfectant.

Uniqueness

4-Chloro-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its efficacy in specific applications.

Properties

CAS No.

61151-20-0

Molecular Formula

C15H23ClOS

Molecular Weight

286.9 g/mol

IUPAC Name

4-chloro-2-(octylsulfanylmethyl)phenol

InChI

InChI=1S/C15H23ClOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3

InChI Key

FKJAMZCMPXHEJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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